[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(4-pyridyl)-4-quinolyl]methanone
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Overview
Description
[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(4-pyridyl)-4-quinolyl]methanone: is a complex organic compound that features a unique structure combining isoquinoline and quinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(4-pyridyl)-4-quinolyl]methanone typically involves multi-step organic reactions. One common approach includes the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with a quinoline derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a building block for the construction of more complex molecules. It is used in the development of novel synthetic methodologies and the study of reaction mechanisms .
Biology: The compound has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and receptor binding. It is used in biochemical assays to investigate its effects on various biological pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders .
Industry: The compound is utilized in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable in the design of functional materials with specific properties .
Mechanism of Action
The mechanism of action of [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(4-pyridyl)-4-quinolyl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target proteins and influencing various cellular pathways. Detailed studies on its binding affinity and specificity are conducted to understand its effects at the molecular level .
Comparison with Similar Compounds
6,7-Dimethoxy-3,4-dihydroquinolin-2(1h)-one: Shares structural similarities but differs in its biological activity and applications.
6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl: Another related compound with distinct chemical properties and uses.
Uniqueness: The uniqueness of [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(4-pyridyl)-4-quinolyl]methanone lies in its combined isoquinoline and quinoline structure, which imparts specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C26H23N3O3 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-pyridin-4-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C26H23N3O3/c1-31-24-13-18-9-12-29(16-19(18)14-25(24)32-2)26(30)21-15-23(17-7-10-27-11-8-17)28-22-6-4-3-5-20(21)22/h3-8,10-11,13-15H,9,12,16H2,1-2H3 |
InChI Key |
VHUBFCBDLKHYTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5)OC |
Origin of Product |
United States |
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